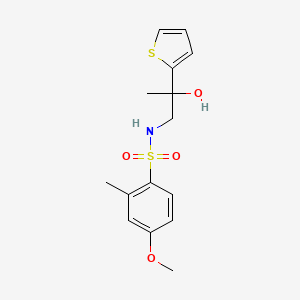

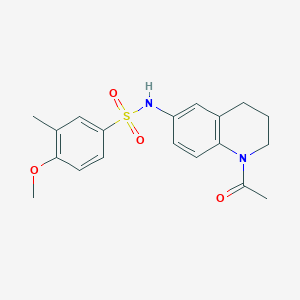

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide” and “N-(2-hydroxy-2-(thiophen-2-yl)propyl)ethanesulfonamide” are chemical compounds that hold immense potential in scientific research . Their unique properties enable diverse applications, ranging from pharmaceutical synthesis to catalysis.

Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-2-(thiophen-2-yl)propyl)ethanesulfonamide” is represented by the molecular formula C9H15NO3S2 .

Chemical Reactions Analysis

Piperidones, which are related to the compound you’re interested in, have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The compound's derivatives have been synthesized and characterized, showing properties very useful for photodynamic therapy (PDT). A study highlighted the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II mechanisms in PDT, indicating the compound's potential as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Research

Several studies have investigated the anticancer effects of sulfonamide compounds, including derivatives of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide. These compounds were evaluated against various cancer cell lines, showing significant inhibitory activity and potential as anticancer agents. For instance, aminothiazole-paeonol derivatives exhibited high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, with specific compounds displaying potent inhibitory activity and superior performance compared to 5-fluorouracil (Tsai et al., 2016).

Nonlinear Optical Properties

The synthesis of thienyl-substituted pyridinium salts, including derivatives of the compound , has been explored for their second-order nonlinear optical (NLO) properties. These studies aim to understand the compound's potential in developing materials for optical and photonic applications. Specific derivatives demonstrated noncentrosymmetric structures and showed promising SHG efficiency, highlighting their potential in NLO applications (Li et al., 2012).

Carbonic Anhydrase Inhibition

Research on sulfonamide derivatives has also focused on their potential as carbonic anhydrase inhibitors. These compounds, including derivatives of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide, have been evaluated for their inhibitory effects on carbonic anhydrase isozymes. Their high inhibitory potency and good water solubility make them candidates for therapeutic applications, such as treating glaucoma by lowering intraocular pressure (Casini et al., 2002).

Mécanisme D'action

Target of action

Many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.

Mode of action

The compound’s interaction with its targets would depend on the chemical properties of both the compound and the target. For example, the compound might inhibit an enzyme’s activity, activate a receptor, or block an ion channel .

Biochemical pathways

The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. For example, the presence of certain functional groups could affect the compound’s solubility, stability, and permeability, which in turn would influence its bioavailability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a specific metabolite .

Action environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-9-12(20-3)6-7-13(11)22(18,19)16-10-15(2,17)14-5-4-8-21-14/h4-9,16-17H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJYUUXBIBFOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B2965979.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2965982.png)

![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2965984.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965985.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(2,4-dichlorophenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B2965987.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)